Cas no 14113-05-4 (10-Hydroxy-2-(E)-decenoic Acid)

10-Hydroxy-2-(E)-decenoic Acid is a naturally occurring fatty acid with potential applications in personal care and cosmetic formulations. Its unique structure provides moisturizing and emollient properties, making it an effective ingredient for skin hydration and protection. This compound can be used to improve the skin's barrier function and reduce water loss.
10-Hydroxy-2-(E)-decenoic Acid structure
14113-05-4 structure
Product Name:10-Hydroxy-2-(E)-decenoic Acid
CAS No:14113-05-4
MF:C10H18O3
MW:186.248123645782
MDL:MFCD00204506
CID:49638
PubChem ID:5312738
Update Time:2026-04-02

10-Hydroxy-2-(E)-decenoic Acid Chemical and Physical Properties

Names and Identifiers

    • 10-hydroxydec-2-enoic acid
    • (E)-10-HYDROXY-2-DECENOIC ACID HYDROXY-2-DECENOIC ACID, (E)-10-
    • 10-HAD
    • 10-HDA
    • ROYAL JELLY ACID OMEGA-HYDROXY C10:1 (2-TRANS)
    • ROYAL JELLY ACID
    • (E)-10-HYDROXY-2-DECENOIC ACID
    • HYDROXY-2-DECENOIC ACID, (E)-10-
    • 10-HYDROXYDECENOIC ACID
    • 10-HYDROXY-2-(E)-DECENOIC ACID
    • 10-HYDROXY-2TR-DECENOIC ACID
    • QUEEN BEE ACID
    • OMEGA-HYDROXY C10:1 (2-TRANS)
    • 2-Decenoic acid, 10-hydroxy-
    • 10-Hydroxy-2-decenoic acid
    • 10-hydroxydec-2-enoic acid,10-HDA
    • trans-10-Hydroxy-2-decenoic Acid
    • E-10-hydroxy-2-decylennic acid
    • 10-Hydroxy-2-decylenic acid
    • HYDROXY-2-DECENOIC ACID, (E)-10-(10-HDA)(P) PrintBack
    • 10-HAD,10-hydroxydec-2-enoic acid
    • 2-Decenoicacid, 10-hydroxy-, (E)- (8CI)
    • Royal jelly acid (6CI)
    • 2-Decenoic acid,10-hydroxy-, trans- (6CI)
    • (E)-10-Hydroxydecenoic acid
    • 10-Hydroxy-2E-decenoic acid
    • 10-Hydroxy-trans-2-decenoic acid
    • Biosil
    • NSC 87516
    • jelly acid
    • Queen been acid
    • hydroxy-decenouc acid
    • 10-Hydroxydecylenic acid
    • ω-Hydroxy-Δ2-decenoic acid
    • 76B519G7TJ
    • NSC87516
    • 10H2DA
    • QHBZH
    • UNII-76B519G7TJ
    • QHBZHVUGQROELI-SOFGYWHQSA-N
    • (E)-10-oxidanyldec-2-enoic acid
    • H1337
    • MFCD00204506
    • Q16908844
    • 2-Decenoic acid, 10-hydroxy-, (E)-
    • trans-10-hydroxydec-2-enoic acid
    • 10-Hydroxy-2(E)-decenoic acid
    • (2E)-10-Hydroxy-2-decenoic acid #
    • s3827
    • AS-58742
    • (E)-10-hydroxydec-2-enoic acid
    • AMY22616
    • AKOS025310134
    • AKOS006282270
    • Queen Bee Acid;(E)-10-Hydroxy-2-decenoic acid
    • (E)-10-hydroxydec-2-enoic acid;10-HDA
    • NSC-87516
    • A865474
    • AS-13924
    • 10-HYDROXYDECENOIC ACID [INCI]
    • CS-0648816
    • 10-Hydroxy-2-Decenoic Acid ,(S)
    • A807734
    • 1ST40115
    • Z1198152019
    • AC-34577
    • A838726
    • Royaljellyacid
    • 765-01-5
    • DTXSID601045504
    • O10366
    • CCG-266478
    • CS-0016772
    • HY-W592871
    • 10-HYDROXY-DEC-(E)-2-ENOIC ACID
    • N-(2,4,6-trichlorophenoxy)ethyl-N-propylamine
    • HY-N1363
    • LMFA01050157
    • AC-15652
    • J-007465
    • SCHEMBL285440
    • 2-Decenoic acid, 10-hydroxy-, (2E)-
    • CHEBI:78668
    • 14113-05-4
    • NS00096511
    • (2E)-10-hydroxydec-2-enoic acid
    • EN300-1704333
    • 1ST157411
    • 10-Hydroxy-2-(E)-decenoic Acid
    • MDL: MFCD00204506
    • Inchi: 1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
    • InChI Key: QHBZHVUGQROELI-SOFGYWHQSA-N
    • SMILES: OCCCCCCC/C=C/C(=O)O

Computed Properties

  • Exact Mass: 186.12600
  • Monoisotopic Mass: 186.125594432 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57.5
  • Molecular Weight: 186.25

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.038
  • Melting Point: 64.0 to 68.0 deg-C
  • Boiling Point: 339.2±15.0 °C at 760 mmHg
  • Flash Point: 173.1±16.9 °C
  • Refractive Index: 1.465
  • PSA: 57.53000
  • LogP: 1.96010
  • Sensitiveness: Sensitive to heat
  • Solubility: Not determined

10-Hydroxy-2-(E)-decenoic Acid Security Information

10-Hydroxy-2-(E)-decenoic Acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

10-Hydroxy-2-(E)-decenoic Acid Pricemore >>

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10-Hydroxy-2-(E)-decenoic Acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:14113-05-4)Royal Jelly acid
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Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Amadis Chemical Company Limited
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(CAS:14113-05-4)10-Hydroxy-2-(E)-decenoic Acid
Order Number:A807734
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:47
Price ($):426.0
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Jiangsu Xinsu New Materials Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:14113-05-4)(2E)-10-Hydroxy-2-decenoic acid(10-HAD)
Order Number:LE10190;LE6889;LE5873064
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:02
Price ($):discuss personally
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10-Hydroxy-2-(E)-decenoic Acid Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 10-Hydroxy-2-(E)-decenoic Acid

10-Hydroxy-2-(E)-decenoic Acid (CAS No. 14113-05-4): A Comprehensive Overview in Modern Chemical and Biomedical Research

10-Hydroxy-2-(E)-decenoic acid, identified by its Chemical Abstracts Service (CAS) number 14113-05-4, is a naturally occurring unsaturated carboxylic acid that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its hydroxyl and double bond functional groups, exhibits a unique structural framework that makes it a versatile intermediate in synthetic chemistry and a potential candidate for various biomedical applications. The increasing interest in 10-hydroxy-2-(E)-decenoic acid stems from its demonstrated biological activities and its role in the biosynthesis of certain metabolites with therapeutic relevance.

The molecular structure of 10-hydroxy-2-(E)-decenoic acid consists of a decene backbone with a hydroxyl group at the 10th carbon position and a double bond between the 2nd and 3rd carbons. This configuration imparts distinct chemical properties, including reactivity with oxidizing agents and nucleophiles, which are exploited in various synthetic pathways. The compound’s solubility profile, which is moderate in polar solvents such as ethanol and acetone but poorly soluble in water, influences its formulation and application in different experimental systems.

In recent years, research on 10-hydroxy-2-(E)-decenoic acid has been driven by its potential role in modulating biological processes. Studies have suggested that this compound may exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for developing novel therapeutic agents. For instance, its structural analogs have been investigated for their efficacy in reducing oxidative stress and inhibiting the proliferation of certain pathogens. The hydroxyl group in 10-hydroxy-2-(E)-decenoic acid serves as a key site for enzymatic modifications, enabling its incorporation into more complex molecules via bioconjugation techniques.

The biosynthesis of 10-hydroxy-2-(E)-decenoic acid is primarily observed in plants and microorganisms, where it is derived from fatty acid oxidation pathways. Recent advancements in metabolic engineering have enabled the large-scale production of this compound using genetically modified organisms (GMOs), which has facilitated more extensive biochemical studies. Researchers have also explored the use of 10-hydroxy-2-(E)-decenoic acid as a precursor for synthesizing bioactive natural products, such as polyketides and terpenoids, which are known for their diverse pharmacological effects.

One of the most compelling areas of research involving 10-hydroxy-2-(E)-decenoic acid is its application in drug development. Preclinical studies have demonstrated that derivatives of this compound can interact with specific biological targets, leading to therapeutic outcomes. For example, modifications to the hydroxyl or double bond positions have been shown to enhance binding affinity to certain enzymes or receptors involved in metabolic disorders. Additionally, the compound’s ability to cross cell membranes makes it an attractive candidate for topical formulations aimed at treating skin conditions.

The chemical synthesis of 10-hydroxy-2-(E)-decenoic acid has also seen significant progress, with multiple pathways being developed to achieve high yields and purity. Catalytic hydrogenation, oxidation reactions, and esterification techniques are commonly employed to modify the existing functional groups or introduce new ones. These synthetic strategies not only provide researchers with a reliable source of the compound but also allow for structural diversification, enabling the exploration of novel derivatives with enhanced biological activity.

From an industrial perspective, 10-hydroxy-2-(E)-decenoic acid holds promise for applications beyond pharmaceuticals. Its incorporation into polymer matrices has been explored as a means to enhance material properties such as flexibility and biodegradability. Furthermore, the compound’s role as an intermediate in fragrance synthesis has been recognized by the cosmetics industry, where it contributes to the creation of scents with desirable olfactory profiles.

Future research directions for 10-hydroxy-2-(E)-decenoic acid include investigating its mechanism of action at a molecular level and exploring its potential synergies with other bioactive compounds. The development of innovative delivery systems, such as nanocarriers or liposomes, could further enhance its therapeutic efficacy by improving bioavailability and targeted delivery. As our understanding of this compound grows, so too will its applications across multiple scientific disciplines.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:14113-05-4)Royal Jelly acid
sfd17685
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:14113-05-4)10-Hydroxy-2-(E)-decenoic Acid
A807734
Purity:99%
Quantity:500g
Price ($):426.0
Email